tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate
Description
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-6-cyano-2,3-dihydro-1-benzofuran-3-yl]carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-8-18-12-6-9(7-15)4-5-10(11)12/h4-6,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
HRQMXQDRNZGYRH-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC(=C2)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate
Stepwise Synthetic Approach
Formation of the 2,3-Dihydrobenzofuran Core
The dihydrobenzofuran scaffold is typically synthesized via intramolecular cyclization reactions of appropriately substituted phenolic precursors. For example, a 2-hydroxyphenyl derivative bearing a leaving group at the ortho position can undergo cyclization under acidic or basic conditions to form the benzofuran ring system.
Introduction of the Cyano Group
The 6-cyano substituent can be introduced by electrophilic aromatic substitution or via palladium-catalyzed cyanation reactions on a halogenated intermediate. For instance, a 6-bromo-2,3-dihydrobenzofuran can be converted to the 6-cyano derivative using copper(I) cyanide under controlled conditions.
Carbamate Formation via Boc Protection
The key step to obtain the this compound is the protection of the amine group with di-tert-butyl dicarbonate (Boc2O). This reaction is typically performed under mild conditions at room temperature in solvents such as tetrahydrofuran (THF) or ethanol, often with catalytic or stoichiometric bases or catalysts to promote the reaction.
Example Conditions for Boc Protection:
| Catalyst/Condition | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Iron(III) trifluoromethanesulfonate (1 mol%) | Neat (no solvent) | 20°C | 5 min | 99 | Green chemistry, rapid reaction |
| Guanidine hydrochloride (15 mol%) | Ethanol | 35–40°C | 15 min | 96 | Efficient catalyst, mild conditions |
| Ionic liquid [TPA][Pro] | Neat | 20°C | 13 min | 99 | Reusable ionic liquid catalyst |
| No catalyst (solvent-free) | Neat | 30°C | 16 h | 94 | Solvent-free, inert atmosphere |
| Nano-Fe3O4 (3 mol%) | Ethanol | 20°C | 30 min | 95 | Magnetic catalyst, recyclable |
Data adapted from analogous Boc protection reactions of aminophenol derivatives, which share structural similarity with the target compound’s amine functionality.
Purification and Characterization
After synthesis, purification is commonly achieved by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether. The product is often characterized by:
- Melting point determination
- Infrared spectroscopy (IR)
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR)
- Mass spectrometry (MS)
- Elemental analysis
These techniques confirm the structure, purity, and stereochemistry of the final compound.
Summary Table of Preparation Methods
| Step | Reaction Type | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Dihydrobenzofuran synthesis | Cyclization | Ortho-substituted phenol derivatives, acid/base | Sets benzofuran core |
| Cyanation | Palladium-catalyzed cyanation or nucleophilic substitution | 6-Bromo intermediate, CuCN | Introduces cyano group at 6-position |
| Boc Protection | Carbamation | Di-tert-butyl dicarbonate, catalysts (Fe(III), guanidine HCl, ionic liquids) | Protects amine, mild conditions |
| Purification | Chromatography | Silica gel, EtOAc/petroleum ether | Ensures product purity |
| Characterization | Spectroscopy, MS | NMR, IR, MS, elemental analysis | Confirms structure and stereochemistry |
Research Outcomes and Analytical Data
Although direct research articles on the preparation of this compound are limited, the following insights are drawn from related benzofuran carbamate syntheses:
- Boc protection reactions proceed efficiently under mild conditions, often achieving yields above 90%.
- Catalysts such as iron(III) triflate and guanidine hydrochloride enable green and rapid synthesis.
- Ionic liquids provide recyclable media for carbamate formation without loss of catalytic activity.
- The stereochemistry at the 3-position is maintained through careful selection of starting materials and reaction conditions.
- Purification by column chromatography yields analytically pure compounds suitable for biological testing.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can be used to modify peptides and proteins, aiding in the investigation of their structure and function .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in large-scale chemical production .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate involves its interaction with specific molecular targets. The tert-butyl group can be cleaved under acidic conditions, releasing the active carbamate moiety . This moiety can then interact with enzymes or receptors, modulating their activity. The cyano group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The most closely related analog is tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate (CAS: 2364561-61-3), which substitutes the cyano group with bromine. Below is a comparative analysis:
Substituent Effects:
- Electronic Properties: The cyano group is strongly electron-withdrawing, enhancing the electrophilicity of adjacent positions, which may facilitate nucleophilic substitution or cyclization reactions. In contrast, bromine, while also electron-withdrawing, acts as a superior leaving group, making the bromo analog more reactive in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
- Steric Impact : Both substituents have similar steric demands, but bromine’s larger atomic radius may slightly influence crystal packing or solubility .
Molecular Weight and Physicochemical Properties:
- The bromo analog’s higher molecular weight (314.18 vs. 260.29) is attributable to bromine’s atomic mass (79.9 g/mol vs. 26.0 g/mol for -CN). This difference may reduce solubility in polar solvents compared to the cyano derivative, though experimental data are needed for confirmation .
Biological Activity
Tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C₁₄H₁₆N₂O₃ and a molecular weight of approximately 260.29 g/mol, this compound features a unique structure that includes a tert-butyl group and a cyano-substituted benzofuran moiety, which suggests potential interactions with various biological targets, particularly in the context of neurological disorders.
The compound exhibits several notable chemical properties that may influence its biological activity:
| Property | Value |
|---|---|
| Boiling Point | 399.9 ± 42.0 °C (Predicted) |
| Density | 1.21 ± 0.1 g/cm³ (at 20 °C) |
| pKa | 11.12 ± 0.20 (Predicted) |
These properties indicate that the compound may be stable under physiological conditions, which is essential for its potential therapeutic applications.
The mechanism of action for this compound involves its interaction with specific molecular targets. The tert-butyl group can be cleaved under acidic conditions, releasing the active carbamate moiety. This structural feature allows for potential enzyme inhibition or receptor modulation, making it a candidate for pharmacological studies targeting neurological functions and possibly other therapeutic areas .
Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- A study investigating the neuroprotective effects of various benzofuran derivatives found that certain analogs exhibited significant reductions in neuroinflammation markers in vitro, suggesting potential applications in treating conditions like Alzheimer's disease .
- Another research effort focused on enzyme inhibition revealed that similar compounds could effectively reduce β-secretase activity, which is crucial in the pathogenesis of Alzheimer's disease .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(4-cyanophenyl)carbamate | Contains a phenyl ring instead of benzofuran | Different biological activity profile |
| Tert-butyl N-(2-hydroxyethyl)-carbamate | Lacks the benzofuran structure | Simpler structure; used in different applications |
| Tert-butyl N-[(3S)-6-formyl-2,3-dihydrobenzofuran-3-yl]carbamate | Contains an aldehyde instead of a cyano group | Potentially different reactivity due to aldehyde functionality |
This comparative analysis highlights the distinct structural features of this compound that may confer unique biological activities not present in other similar compounds.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via multi-step routes involving:
Chiral Resolution : Use of enantioselective catalysts or chiral auxiliaries to establish the (3S)-stereochemistry.
Carbamate Protection : Reaction of the amine group with tert-butoxycarbonyl (Boc) anhydride in anhydrous THF at 0–5°C to avoid racemization .
Cyano Substitution : Introduction of the cyano group via nucleophilic aromatic substitution (e.g., using CuCN or Pd-catalyzed cyanation).
Q. Critical Parameters :
- Temperature control (<10°C) during Boc protection prevents Boc-group migration or decomposition.
- Solvent purity (e.g., anhydrous THF) ensures high yields (>80%) in carbamate formation .
Data Contradiction :
Some protocols report lower yields (~60%) when using NaCN instead of CuCN due to competing hydrolysis .
Q. How can the stereochemical integrity of the (3S)-configuration be validated post-synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time shifts >1.5 min indicate racemization.
- X-ray Crystallography : Single-crystal analysis (via SHELX or OLEX2) confirms absolute configuration. For example, a Flack parameter <0.1 validates the (3S)-assignment .
- Optical Rotation : Compare observed [α]D values with literature benchmarks (e.g., [α]D = +32° for the (3S)-enantiomer in CHCl3 ).
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of dihydrobenzofuran intermediates?
Methodological Answer: Common side reactions include:
- Ring-Opening : Dihydrobenzofuran rings are prone to acid-catalyzed hydrolysis. Use buffered conditions (pH 6–7) during cyano substitution.
- Oxidation : The benzofuran moiety oxidizes under harsh conditions. Add radical scavengers (e.g., BHT) in refluxing DCM .
Case Study :
In a 2021 synthesis, replacing Claisen conditions with Mitsunobu reactions (DIAD/Ph3P) improved dihydrobenzofuran stability, achieving 92% yield vs. 68% with traditional methods .
Q. How do computational methods (DFT, MD) predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., the cyano group’s α-carbon has high f⁻, making it reactive toward nucleophiles).
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to model SN2 reactivity. MD trajectories show water coordination weakens the C–N bond in the carbamate group, increasing hydrolysis risk .
Validation :
Experimental kinetics (e.g., pseudo-first-order hydrolysis rate: 0.012 h⁻¹ in pH 7.4 buffer) align with DFT-predicted activation energies (ΔG‡ = 24.3 kcal/mol) .
Q. What analytical techniques resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?
Methodological Answer: Discrepancies often arise from solvent or impurity effects. Use:
- 2D NMR (HSQC, HMBC) : Assign ambiguous signals. For example, the dihydrobenzofuran H3 proton shows correlations to both C2 (δ 75.2 ppm) and C4 (δ 112.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ calc. 303.1478, observed 303.1475) to rule out adducts .
Q. Table 1: Comparative NMR Data
| Solvent | δ (H3, ppm) | δ (C6-CN, ppm) |
|---|---|---|
| CDCl₃ | 4.82 | 118.9 |
| DMSO-d₆ | 4.95 | 119.3 |
Q. How does the compound’s solid-state packing influence its stability and solubility?
Methodological Answer:
- Crystal Packing Analysis (Mercury 4.0) : Hydrogen bonds between carbamate N–H and cyano groups (d = 2.1 Å) stabilize the lattice, reducing solubility in apolar solvents .
- Hansen Solubility Parameters : Calculate δD = 18.1, δP = 5.2, δH = 7.8. High δH explains poor solubility in hexane (δH = 0) but good solubility in DCM (δH = 6.1) .
Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
